molecular formula C10H12O2 B057302 2,3,5-Trimethylbenzoic acid CAS No. 2437-66-3

2,3,5-Trimethylbenzoic acid

Cat. No. B057302
CAS RN: 2437-66-3
M. Wt: 164.2 g/mol
InChI Key: WJPISYUIIFJNPA-UHFFFAOYSA-N
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Description

2,3,5-Trimethylbenzoic acid is a chemical compound with the molecular formula C10H12O2. It has an average mass of 164.201 Da and a monoisotopic mass of 164.083725 Da .


Synthesis Analysis

The synthesis of 2,3,5-trimethylbenzoquinone (TMBQ), which is closely related to 2,3,5-trimethylbenzoic acid, has been carried out in microreactors. The yield of TMBQ increased first and then decreased with raising the reaction temperature . Another study reported the results of thermochemical analysis of 2,4,5-trimethylbenzoic acid synthesis by 1,2,4,5-tetramethylbenzene oxidation with aqueous nitric acid solutions in the concentration range from 32.5 to 59.0 wt % .


Molecular Structure Analysis

The molecular structure of 2,3,5-Trimethylbenzoic acid can be analyzed using various techniques. The ChemSpider database provides detailed information about its molecular structure . More detailed structural and vibrational analysis can be performed using techniques such as FT-IR, FT-Raman, and UV .


Physical And Chemical Properties Analysis

2,3,5-Trimethylbenzoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 294.2±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C. Its enthalpy of vaporization is 56.4±3.0 kJ/mol and its flash point is 137.1±13.4 °C .

Scientific Research Applications

  • Thermochemical Study of Synthesis : Zakharov et al. (2015) investigated the synthesis of 2,4,5-trimethylbenzoic acid by oxidizing 1,2,4,5-tetramethylbenzene with aqueous nitric acid. This research provides valuable thermochemical data for developing new synthesis processes for trimethylbenzoic acid derivatives (Zakharov et al., 2015).

  • Vibrational Analysis and Structure : Karabacak et al. (2015) conducted a theoretical study on the molecular structure and vibrational analysis of 2,4,5-trimethylbenzoic acid, using techniques like FT-IR, FT-Raman, and UV spectroscopy. This study provides insights into the structural properties of trimethylbenzoic acid (Karabacak et al., 2015).

  • Biogeochemical Evolution in Contaminated Aquifers : Namocatcat et al. (2003) examined the evolution of trimethylbenzoic acids in a contaminated aquifer, finding that these acids can be indicators of the biogeochemical changes and natural attenuation of hydrocarbons in contaminated environments (Namocatcat et al., 2003).

  • Synthesis Optimization : Yangling (2007) explored the synthesis of 2,4,6-trimethylbenzoic acid by carboxylation of mesitylene, optimizing variables like reaction temperature and molar ratio to achieve high yields (Yangling, 2007).

  • Thermochemical Properties : Colomina et al. (1984) studied the vapour pressures and enthalpies of sublimation and formation of various trimethylbenzoic acid derivatives, providing essential thermochemical data (Colomina et al., 1984).

  • Molecular Interaction Studies : Roux et al. (2001) measured the enthalpy of combustion and sublimation of 3,4,5-trimethoxybenzoic acid, analyzing the molecular interactions and energy effects due to steric crowding in these molecules (Roux et al., 2001).

Safety And Hazards

Relevant Papers

One relevant paper discusses the biogeochemical evolution of an aquifer contaminated with jet fuel hydrocarbons, where trimethylbenzoic acids, including 2,3,5-trimethylbenzoic acid, were used as metabolite signatures . Another paper presents a theoretical study on the structural and vibrational analysis of 2,4,5-trimethylbenzoic acid, a compound closely related to 2,3,5-trimethylbenzoic acid .

properties

IUPAC Name

2,3,5-trimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-6-4-7(2)8(3)9(5-6)10(11)12/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPISYUIIFJNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947229
Record name 2,3,5-Trimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trimethylbenzoic acid

CAS RN

2437-66-3
Record name 2,3,5-Trimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2437-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,3,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5-Trimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
M Colomina, P Jiménez, MV Roux, C Turrión - The Journal of Chemical …, 1987 - Elsevier
Vapour pressures of very pure samples of the six trimethylbenzoic acids have been determined, over a 20 K interval, by the Knudsen-effusion technique. From the experimental results …
Number of citations: 13 www.sciencedirect.com
JA Namocatcat, J Fang, MJ Barcelona… - Journal of contaminant …, 2003 - Elsevier
Evolution of trimethylbenzoic acids in the KC-135 aquifer at the former Wurtsmith Air Force Base (WAFB), Oscoda, MI was examined to determine the functionality of trimethylbenzoic …
Number of citations: 18 www.sciencedirect.com
J Fang, MJ Barcelona - Analytical letters, 1999 - Taylor & Francis
Current methods of determining organic acids in ground water are labor-intensive, time-consuming and require a large volume of sample (100 milliliter to 1.0 liter). This paper reports a …
Number of citations: 5 www.tandfonline.com
P Jałowiecki, B Janasik - International Journal of Occupational …, 2007 - researchgate.net
Objectives: Physiologically-based toxicokinetic (PB-TK) models are developed to simulate absorption, distribution and excretion of xenobiotics. PB-TK models consist of several groups …
Number of citations: 5 www.researchgate.net
B LÜNING - Acta Chem. Scand, 1959 - actachemscand.org
Benzamides of the general structure Ar—CO—NH—B^—N (R2) 2, in which At is a methyl substituted benzene nucleus, have been synthesized. Ar contains 1—3 methyl groups in all …
Number of citations: 1 actachemscand.org
MP Hartshorn, JM Readman… - Australian journal of …, 1985 - CSIRO Publishing
Nitration of 1,2,3,5-tetramethylbenzene (2a) with fuming nitric acid gives the tetramethylnitrobenzene (22), products of side-chain modification (23)-(27), the rearranged 6,6-…
Number of citations: 3 www.publish.csiro.au
J Jover, R Bosque, J Sales - QSAR & Combinatorial Science, 2008 - Wiley Online Library
A Computational Neural Network (CNN) derived model is proposed for the pK a prediction of benzoic acids in different solvents. The system studied contains 519 pK a values …
Number of citations: 106 onlinelibrary.wiley.com
H Hart, JF Janssen - The Journal of Organic Chemistry, 1970 - ACS Publications
Trichloromethylation of 2-Xl, 3, 5-trimethylbenzenes by CCI4-AICI3, followed by methanolysis, affords sub-stituted methyl benzoates in> 90% yields. When X= H, no alkyl rearrangement …
Number of citations: 11 pubs.acs.org
E Baciocchi, C Rol, L Mandolini - The Journal of Organic …, 1977 - ACS Publications
Results All oxidation reactions were carried out in the dark and under nitrogen atmosphere. Moreover, owing to the low sol-ubility of CAN in acetic acid, ca. 8X 10-3 M at room …
Number of citations: 57 pubs.acs.org
IM Cozzarelli, RP Eganhouse… - Surv. Water Resour …, 1989 - books.google.com
The presence and fate of dissolved monoaromatic hydrocarbons and low-molecular weight organic acids were investigated in ground water downgradient from a subsurface crude-oil …
Number of citations: 23 books.google.com

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